1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenyl group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthiazole with a suitable alkylating agent to introduce the methyl group at the 4-position. This intermediate is then reacted with a piperidine derivative to form the final compound. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
Uniqueness
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to its combination of a thiazole ring, a piperidine ring, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H19N3S |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H19N3S/c1-14-19-16(12-21-14)11-20-9-7-17(13-18,8-10-20)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3 |
InChI Key |
FUEXGZQSPCLMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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